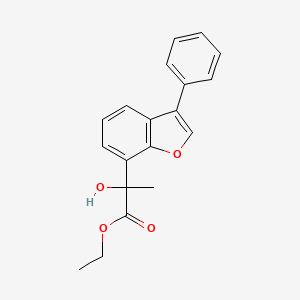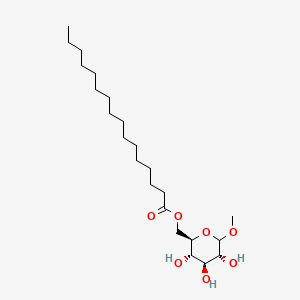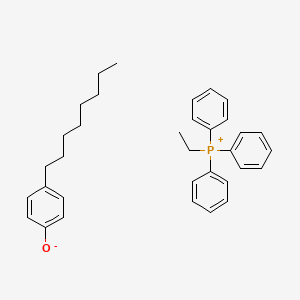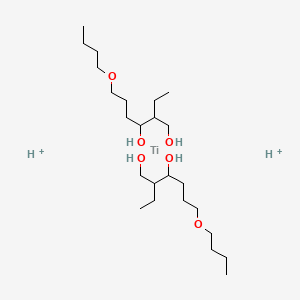
Dihydrogen dibutoxybis(2-ethylhexane-1,3-diolato(2-)-O,O')titanate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrogen dibutoxybis[2-ethylhexane-1,3-diolato(2-)-O,O’]titanate(2-) is a titanium-based organometallic compound with the molecular formula C24H54O6Ti+2 and a molecular weight of 486.5 g/mol
Preparation Methods
The synthesis of Dihydrogen dibutoxybis[2-ethylhexane-1,3-diolato(2-)-O,O’]titanate(2-) typically involves the reaction of titanium tetrachloride with 2-ethylhexane-1,3-diol in the presence of butanol. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.
Chemical Reactions Analysis
Dihydrogen dibutoxybis[2-ethylhexane-1,3-diolato(2-)-O,O’]titanate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The butoxy and diolato ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dihydrogen dibutoxybis[2-ethylhexane-1,3-diolato(2-)-O,O’]titanate(2-) has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in bioimaging and as a contrast agent in medical imaging.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and nanocomposites.
Mechanism of Action
The mechanism of action of Dihydrogen dibutoxybis[2-ethylhexane-1,3-diolato
Properties
CAS No. |
93858-20-9 |
|---|---|
Molecular Formula |
C24H54O6Ti+2 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
6-butoxy-2-ethylhexane-1,3-diol;hydron;titanium |
InChI |
InChI=1S/2C12H26O3.Ti/c2*1-3-5-8-15-9-6-7-12(14)11(4-2)10-13;/h2*11-14H,3-10H2,1-2H3;/p+2 |
InChI Key |
RLMJYQVYBZUNPF-UHFFFAOYSA-P |
Canonical SMILES |
[H+].[H+].CCCCOCCCC(C(CC)CO)O.CCCCOCCCC(C(CC)CO)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


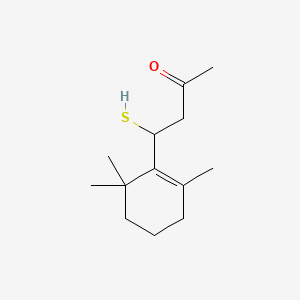
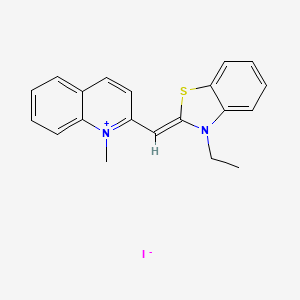

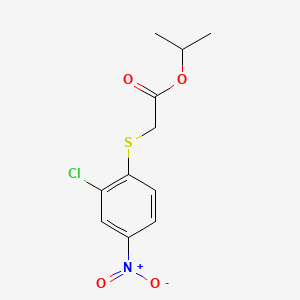
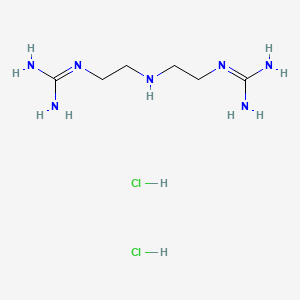

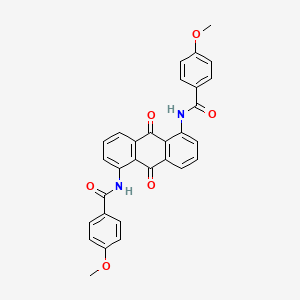
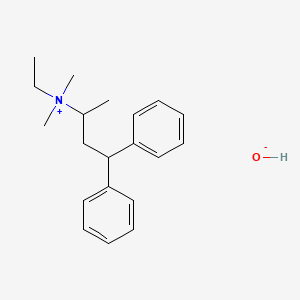
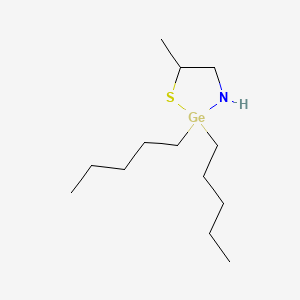
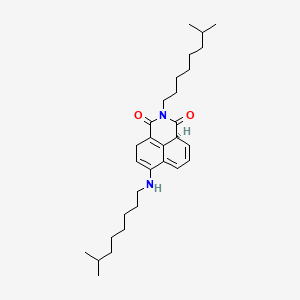
![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12685673.png)
